molecular formula C13H12N4O2 B11671245 N'-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11671245
M. Wt: 256.26 g/mol
InChI Key: WJLCDTYVDBIMIN-LZYBPNLTSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The pyrazinecarbohydrazide moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O2/c1-19-11-4-2-3-10(7-11)8-16-17-13(18)12-9-14-5-6-15-12/h2-9H,1H3,(H,17,18)/b16-8+

InChI Key

WJLCDTYVDBIMIN-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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